molecular formula C14H16F5NO2 B6311604 Ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate CAS No. 1858250-60-8

Ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate

Cat. No. B6311604
CAS RN: 1858250-60-8
M. Wt: 325.27 g/mol
InChI Key: VREAYIXUAUWMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate is a fluorinated aromatic compound that is used in various scientific research applications. It has been used in laboratory experiments to study its biochemical and physiological effects, and its advantages and limitations have been explored.

Scientific Research Applications

Ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate has been used in various scientific research applications. It has been used in the synthesis of novel compounds such as ethyl 4-((4,4,5,5,5-pentafluoropentyl)amino)benzoate and ethyl 4-((4,4,5,5,5-pentafluoropentyl)amino)benzoate hydrochloride. It has also been used in the synthesis of novel compounds such as ethyl 4-((4,4,5,5,5-pentafluoropentyl)amino)benzoic acid and ethyl 4-((4,4,5,5,5-pentafluoropentyl)amino)benzoic acid hydrochloride. In addition, it has been used in the synthesis of novel compounds such as ethyl 4-((4,4,5,5,5-pentafluoropentyl)amino)benzamide and ethyl 4-((4,4,5,5,5-pentafluoropentyl)amino)benzamide hydrochloride.

Mechanism of Action

The mechanism of action of ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which in turn leads to the activation of certain biochemical pathways. In particular, it is thought to activate pathways related to the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, laboratory studies have shown that the compound can modulate the expression of certain genes and proteins involved in cell proliferation, differentiation, and apoptosis. In addition, the compound has been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate in laboratory experiments include its high solubility in water and its relatively low toxicity. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, the compound has limited availability and can be difficult to obtain.

Future Directions

There are several potential future directions for research into ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate. One possibility is to further investigate its mechanism of action and its biochemical and physiological effects. Another potential future direction is to explore the potential therapeutic applications of the compound. Additionally, further research could be conducted to explore the potential toxicity of the compound and to develop safer and more efficient synthesis methods. Finally, further research could be conducted to develop new and more efficient laboratory experiments that utilize the compound.

Synthesis Methods

Ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate can be synthesized through a two-step process. The first step involves reacting ethyl benzoate with pentafluoropentanenitrile in the presence of a base such as sodium hydroxide. The second step involves reacting the resulting product with ethyl 3-aminopropionate in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

ethyl 3-(4,4,5,5,5-pentafluoropentylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F5NO2/c1-2-22-12(21)10-5-3-6-11(9-10)20-8-4-7-13(15,16)14(17,18)19/h3,5-6,9,20H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREAYIXUAUWMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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